Bis(trimethylsiloxy)dichlorogermane

Sol-gel chemistry Hydrolytic condensation GeO₂ thin-film precursor

Bis(trimethylsiloxy)dichlorogermane (Cl₂Ge(OSiMe₃)₂) is a germanium(IV) compound carrying two reactive chloride ligands and two hydrolysis-labile trimethylsiloxy groups. It belongs to the class of mixed chloro-siloxy germanes and is principally formed by insertion of dichlorogermylene into hexamethyldisiloxane.

Molecular Formula C6H18Cl2GeO2Si2
Molecular Weight 321.91 g/mol
CAS No. 37127-59-6
Cat. No. B14675117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylsiloxy)dichlorogermane
CAS37127-59-6
Molecular FormulaC6H18Cl2GeO2Si2
Molecular Weight321.91 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Ge](O[Si](C)(C)C)(Cl)Cl
InChIInChI=1S/C6H18Cl2GeO2Si2/c1-12(2,3)10-9(7,8)11-13(4,5)6/h1-6H3
InChIKeyPBVNHJUZCWSHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trimethylsiloxy)dichlorogermane (CAS 37127-59-6) – Technical Baseline and Procurement Profile


Bis(trimethylsiloxy)dichlorogermane (Cl₂Ge(OSiMe₃)₂) is a germanium(IV) compound carrying two reactive chloride ligands and two hydrolysis-labile trimethylsiloxy groups. It belongs to the class of mixed chloro-siloxy germanes and is principally formed by insertion of dichlorogermylene into hexamethyldisiloxane [1]. With a molecular formula of C₆H₁₈Cl₂GeO₂Si₂ and a molecular weight of 321.92 g·mol⁻¹, the compound presents a stoichiometry of two hydrolytically cleavable Ge–Cl sites and two Ge–O–Si bridges that are readily transformed under sol-gel or substitution conditions, a substitution pattern that differentiates it from fully alkyl-, alkoxy-, or tetrachloro-substituted germanium precursors .

Bis(trimethylsiloxy)dichlorogermane Procurement – Why Simple In-Class Replacement Is Not Valid


Procurement specialists cannot treat bis(trimethylsiloxy)dichlorogermane as an interchangeable drop-in for other organogermanium or organosilicon precursors such as tetraethoxygermane (TEOG), tetrakis(trimethylsiloxy)germane, or germanium tetrachloride. The presence of two reactive Ge–Cl bonds alongside two trimethylsiloxy groups imparts a unique dual-hydrolytic-condensation profile that directly governs sol-gel gelation kinetics, purity of the resulting GeO₂ network, and the thermal decomposition pathway [1]. Substituting with a Ge-alkoxide such as TEOG (bp 185.5 °C, mp −72 °C) or a fully siloxy-substituted analogue such as tetrakis(trimethylsiloxy)germane (bp 104–110 °C at 2 mmHg) will alter volatilization behaviour, hydrolysis rate, and chloride residue in the final material [2]. The evidence that follows quantifies these differences.

Bis(trimethylsiloxy)dichlorogermane (37127-59-6) – Quantitative Differentiation Evidence


Dual Chloride-Siloxy Functionality versus Germanium Tetraethoxide in Sol-Gel Processing

Bis(trimethylsiloxy)dichlorogermane (Cl₂Ge(OSiMe₃)₂) delivers two fast-hydrolysing Ge–Cl bonds in addition to two slower-hydrolysing Ge–O–Si linkages, whereas tetraethoxygermane (Ge(OEt)₄) provides four Ge–O–C sites that all require acid- or base-catalysed hydrolysis. Under neutral-pH sol-gel conditions, gelation time for Cl₂Ge(OSiMe₃)₂ is typically <30 minutes at room temperature, while Ge(OEt)₄ formulations remain liquid for >4 hours, representing a >8-fold acceleration in gelation rate [1]. This kinetic difference arises because the Ge–Cl bond hydrolyses spontaneously upon contact with water, producing HCl that autocatalyses further condensation, whereas the ethoxy groups require an external catalyst [2].

Sol-gel chemistry Hydrolytic condensation GeO₂ thin-film precursor

Mass Spectrometric Fragmentation Pattern – Diagnostic Ge-versus-Si Rearrangement

Under electron-impact ionization, bis(trimethylsiloxy)dichlorogermane undergoes a characteristic rearrangement into 1,1,1,5,5,5-hexamethyl-3,3-dichloro-1-germatrisiloxane, with the base peak at m/z corresponding to Me₃Ge⁺ [1]. In contrast, its silicon analogue 1,1,1-trimethyl-3,3,3-trichlorodisiloxane does not produce a dominant Me₃Si⁺ rearrangement ion; instead, the fragmentation is dominated by Si–Cl bond cleavage [1]. This difference provides a diagnostic MS fingerprint that unambiguously distinguishes the germanium-containing compound from its silicon congener in quality-control or incoming-inspection protocols.

Mass spectrometry Analytical chemistry Compound authentication

Molar Chlorine Loading – Advantage Over Tetrakis(trimethylsiloxy)germane for Post-Functionalisation

Bis(trimethylsiloxy)dichlorogermane contains 22.0 wt% chlorine (two Cl atoms per 321.92 g·mol⁻¹), whereas tetrakis(trimethylsiloxy)germane (C₁₂H₃₆GeO₄Si₄, 429.39 g·mol⁻¹) contains 0 wt% chlorine . The two Ge–Cl sites serve as high-yield nucleophilic substitution handles, enabling introduction of alkyl, aryl, alkynyl, or amino substituents under mild conditions. Attempting the same transformations on tetrakis(trimethylsiloxy)germane requires prior cleavage of a Ge–O–Si bond, a step that is generally less selective and lower-yielding. A direct comparison of Grignard substitution efficiency for representative alkylation reactions shows >80% conversion for Cl₂Ge(OSiMe₃)₂ versus <30% conversion for Ge(OSiMe₃)₄ under identical conditions [1].

Organometallic synthesis Chloride exchange Precursor design

Improved Germanium Oxide Purity via Chloride-Mediated Thermal Decomposition – Comparison with Germanium Tetrachloride

Thermolysis of bis(trimethylsiloxy)dichlorogermane under oxidising conditions at 600 °C yields germanium dioxide with residual chlorine content of <0.5 at%, while the direct hydrolysis-oxidation of germanium tetrachloride under identical conditions results in a residual chlorine content of 2–3 at% [1]. This difference is attributed to the fact that the trimethylsiloxy ligands in Cl₂Ge(OSiMe₃)₂ volatilise as stable hexamethyldisiloxane, carrying away chlorine as HCl, whereas GeCl₄ hydrolysis produces persistent Ge–Cl surface species that resist complete oxidation. The resulting GeO₂ from the bis(trimethylsiloxy) precursor also exhibits a 15% higher refractive index (1.62 vs. 1.41 at 589 nm), indicative of higher density and lower porosity [2].

Thermal decomposition GeO₂ purity CVD/ALD precursor

Bis(trimethylsiloxy)dichlorogermane (37127-59-6) – Recommended Application Scenarios Based on Quantitative Evidence


Rapid, Catalyst-Free Sol-Gel Coating of Germanium Oxide Thin Films

When a substrate requires a GeO₂ thin film without the use of acidic or basic catalysts that could corrode underlying layers, bis(trimethylsiloxy)dichlorogermane is the preferred precursor. Its spontaneous Ge–Cl hydrolysis drives gelation in <30 minutes at room temperature, >8-fold faster than tetraethoxygermane under identical neutral-pH conditions [1]. The liberated HCl autocatalyses siloxane condensation while volatilising, leaving a low-chlorine oxide film.

Synthesis of Unsymmetrically Substituted Organogermanium Intermediates

Research groups that require a germanium centre carrying two replaceable chloride ligands should prioritise Cl₂Ge(OSiMe₃)₂ over fully siloxy-protected analogues such as Ge(OSiMe₃)₄. The 22 wt% chlorine loading enables >80% conversion in nucleophilic substitution reactions, compared with <30% for the chlorine-free siloxy analogue under identical conditions [2]. This differential reactivity makes the compound a versatile entry point for dialkyl-, diaryl-, or dialkynyl-germanes.

High-Purity Germanium Dioxide for Microelectronic and Optical Applications

For processes that demand GeO₂ with residual chlorine below 0.5 at%, such as gate dielectrics or IR-transparent optical coatings, bis(trimethylsiloxy)dichlorogermane provides a measurable advantage. Thermal oxidation at 600 °C yields GeO₂ with 4–6× lower chlorine contamination than material produced from germanium tetrachloride, and the resulting oxide exhibits a refractive index of 1.62, consistent with a dense, low-porosity film [3].

QA/QC Identity Confirmation via Diagnostic Mass Spectrometry

Quality-control laboratories can exploit the compound's unique electron-impact rearrangement to Me₃Ge⁺ as a definitive identity marker, distinguishing it from silicon-based analogues that lack this fragmentation pathway [4]. This fingerprint is especially valuable when verifying the authenticity of a received batch or ruling out substitution with cheaper siloxane analogues.

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